Cas no 2248302-06-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate structure](https://ja.kuujia.com/scimg/cas/2248302-06-7x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate 化学的及び物理的性質
名前と識別子
-
- EN300-6520337
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate
- 2248302-06-7
-
- インチ: 1S/C17H10ClN5O4/c18-11-7-5-10(6-8-11)15-19-21-22(20-15)9-14(24)27-23-16(25)12-3-1-2-4-13(12)17(23)26/h1-8H,9H2
- InChIKey: OZGSWZDCYZOFCU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1N=NN(CC(=O)ON2C(C3C=CC=CC=3C2=O)=O)N=1
計算された属性
- 精确分子量: 383.0421315g/mol
- 同位素质量: 383.0421315g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 5
- 複雑さ: 588
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 107Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6520337-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate |
2248302-06-7 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate 関連文献
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
3. Caper tea
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
7. Book reviews
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate (CAS No. 2248302-06-7)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate, with the CAS number 2248302-06-7, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, which include a tetrazole moiety and an isoindole framework. These structural elements contribute to its biological activity and make it a promising candidate for various therapeutic applications.
The tetrazole group in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate is known for its ability to act as a bioisostere of carboxylic acids. This property makes it particularly useful in the design of drugs that require enhanced metabolic stability and improved pharmacokinetic profiles. The isoindole moiety, on the other hand, is often associated with compounds that exhibit potent biological activities, including anti-inflammatory and anti-cancer properties.
Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound demonstrates significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that it could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate has also shown promise in cancer research. A study conducted at the National Cancer Institute found that this compound exhibits selective cytotoxicity against several cancer cell lines while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. These findings indicate that this compound could be a potential lead for the development of novel anticancer drugs.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate has been extensively studied in the literature. One common approach involves the reaction of an appropriate isoindole derivative with a chlorinated tetrazole intermediate under mild conditions. The reaction typically proceeds via a nucleophilic substitution mechanism and yields the desired product in good yields. This synthetic route is advantageous due to its simplicity and scalability, making it suitable for large-scale production.
The physicochemical properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-y l]acetate have also been well-characterized. It is a white crystalline solid with a melting point ranging from 180 to 185°C. The compound is moderately soluble in common organic solvents such as methanol and dimethyl sulfoxide (DMSO), but it is insoluble in water. These properties are important considerations for its use in pharmaceutical formulations and biological assays.
In terms of safety and toxicity profiles, preliminary studies suggest that 1 ,3-dioxo - ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ -dihydro - -isoind ol - - yl - - [5 -(4 -chlorophen yl) - - H - - , , , -tet raz ol-- yl ]aceta te exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to fully understand its safety profile before it can be considered for clinical use.
The future prospects for 1 ,3-diox o--dihydr o--iso ind ol-- yl -- [5 -(4 -chlor ophen yl) -- H -- , , , -tet raz ol-- yl ]aceta te are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop more efficient synthetic routes to reduce production costs and improve scalability.
In conclusion,1 ,3-diox o--dihydr o--iso ind ol-- yl -- [5 -(4 -chlor ophen yl) -- H -- , , , -tet raz ol-- yl ]aceta te (CAS No . strong > p >
2248302-06-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate) Related Products
- 1311634-87-3(N-(cyanomethyl)-1-3-(trifluoromethyl)phenylcyclopropane-1-carboxamide)
- 1968000-75-0(Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-)
- 1803591-16-3(Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride)
- 899751-91-8(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide)
- 1415560-72-3(Ethyl 4-tert-butyl-2-hydroxybenzoate)
- 923250-01-5(N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-3-methylbenzamide)
- 1343881-00-4(ethyl(1-methyl-1H-indol-5-yl)methylamine)
- 1472038-60-0(8-chloro-6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)
- 87488-64-0(2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)
- 1804895-75-7(2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-5-methanol)




